molecular formula C18H14N2O7 B5094071 2-[5-(3-NITROPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]ETHYL ACETATE

2-[5-(3-NITROPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]ETHYL ACETATE

Cat. No.: B5094071
M. Wt: 370.3 g/mol
InChI Key: OTCIHBPMXXWCQC-UHFFFAOYSA-N
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Description

2-[5-(3-Nitrophenoxy)-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl]ethyl acetate is a complex organic compound characterized by its unique structure, which includes a nitrophenoxy group and an isoindoline-1,3-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(3-nitrophenoxy)-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl]ethyl acetate typically involves multiple steps. One common method includes the reaction of 3-nitrophenol with phthalic anhydride to form the intermediate 3-nitrophenoxyphthalic anhydride. This intermediate is then reacted with ethyl acetate in the presence of a base, such as sodium acetate, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Solventless conditions and green chemistry principles are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-[5-(3-Nitrophenoxy)-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl]ethyl acetate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The acetate group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

2-[5-(3-Nitrophenoxy)-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl]ethyl acetate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[5-(3-nitrophenoxy)-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl]ethyl acetate involves its interaction with specific molecular targets. The nitrophenoxy group can interact with enzymes and receptors, modulating their activity. The isoindoline-1,3-dione moiety can also participate in binding interactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-(3-Nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]ethyl acetate
  • 3-Nitrophenoxyphthalic anhydride
  • Ethyl acetate derivatives

Uniqueness

2-[5-(3-Nitrophenoxy)-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl]ethyl acetate is unique due to its combination of a nitrophenoxy group and an isoindoline-1,3-dione moiety. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[5-(3-nitrophenoxy)-1,3-dioxoisoindol-2-yl]ethyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O7/c1-11(21)26-8-7-19-17(22)15-6-5-14(10-16(15)18(19)23)27-13-4-2-3-12(9-13)20(24)25/h2-6,9-10H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTCIHBPMXXWCQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCN1C(=O)C2=C(C1=O)C=C(C=C2)OC3=CC=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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